molecular formula C39H48F2N2O4Si2 B13398561 (4S)-3-[(2S,5S)-2-[(S)-(4-fluoroanilino)-(4-trimethylsilyloxyphenyl)methyl]-5-(4-fluorophenyl)-5-trimethylsilyloxypentyl]-4-phenyl-1,3-oxazolidin-2-one

(4S)-3-[(2S,5S)-2-[(S)-(4-fluoroanilino)-(4-trimethylsilyloxyphenyl)methyl]-5-(4-fluorophenyl)-5-trimethylsilyloxypentyl]-4-phenyl-1,3-oxazolidin-2-one

Cat. No.: B13398561
M. Wt: 703.0 g/mol
InChI Key: IUUHLCBMXXGIDB-AUUUEPFHSA-N
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Description

The compound (4S)-3-[(2S,5S)-2-[(S)-(4-fluoroanilino)-(4-trimethylsilyloxyphenyl)methyl]-5-(4-fluorophenyl)-5-trimethylsilyloxypentyl]-4-phenyl-1,3-oxazolidin-2-one is a complex organic molecule with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes multiple functional groups such as fluoroanilino, trimethylsilyloxy, and oxazolidinone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S)-3-[(2S,5S)-2-[(S)-(4-fluoroanilino)-(4-trimethylsilyloxyphenyl)methyl]-5-(4-fluorophenyl)-5-trimethylsilyloxypentyl]-4-phenyl-1,3-oxazolidin-2-one involves several steps, including the formation of key intermediates and the use of specific reagents and catalysts. The synthetic route typically starts with the preparation of the oxazolidinone core, followed by the introduction of the fluoroanilino and trimethylsilyloxy groups through nucleophilic substitution and silylation reactions, respectively. The final step involves the coupling of the intermediates to form the desired compound under controlled reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

The compound (4S)-3-[(2S,5S)-2-[(S)-(4-fluoroanilino)-(4-trimethylsilyloxyphenyl)methyl]-5-(4-fluorophenyl)-5-trimethylsilyloxypentyl]-4-phenyl-1,3-oxazolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles/electrophiles (e.g., halides, amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce derivatives with different functional groups.

Scientific Research Applications

The compound (4S)-3-[(2S,5S)-2-[(S)-(4-fluoroanilino)-(4-trimethylsilyloxyphenyl)methyl]-5-(4-fluorophenyl)-5-trimethylsilyloxypentyl]-4-phenyl-1,3-oxazolidin-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for the treatment of various diseases.

    Industry: Utilized in the development of advanced materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of (4S)-3-[(2S,5S)-2-[(S)-(4-fluoroanilino)-(4-trimethylsilyloxyphenyl)methyl]-5-(4-fluorophenyl)-5-trimethylsilyloxypentyl]-4-phenyl-1,3-oxazolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (4S)-3-[(2S,5S)-2-[(S)-(4-chloroanilino)-(4-trimethylsilyloxyphenyl)methyl]-5-(4-chlorophenyl)-5-trimethylsilyloxypentyl]-4-phenyl-1,3-oxazolidin-2-one
  • (4S)-3-[(2S,5S)-2-[(S)-(4-bromoanilino)-(4-trimethylsilyloxyphenyl)methyl]-5-(4-bromophenyl)-5-trimethylsilyloxypentyl]-4-phenyl-1,3-oxazolidin-2-one

Uniqueness

The uniqueness of (4S)-3-[(2S,5S)-2-[(S)-(4-fluoroanilino)-(4-trimethylsilyloxyphenyl)methyl]-5-(4-fluorophenyl)-5-trimethylsilyloxypentyl]-4-phenyl-1,3-oxazolidin-2-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of fluoroanilino and trimethylsilyloxy groups, in particular, may enhance its stability, reactivity, and potential biological activity compared to similar compounds.

Properties

Molecular Formula

C39H48F2N2O4Si2

Molecular Weight

703.0 g/mol

IUPAC Name

(4S)-3-[(2S,5S)-2-[(S)-(4-fluoroanilino)-(4-trimethylsilyloxyphenyl)methyl]-5-(4-fluorophenyl)-5-trimethylsilyloxypentyl]-4-phenyl-1,3-oxazolidin-2-one

InChI

InChI=1S/C39H48F2N2O4Si2/c1-48(2,3)46-35-23-14-30(15-24-35)38(42-34-21-19-33(41)20-22-34)31(26-43-36(27-45-39(43)44)28-10-8-7-9-11-28)16-25-37(47-49(4,5)6)29-12-17-32(40)18-13-29/h7-15,17-24,31,36-38,42H,16,25-27H2,1-6H3/t31-,36+,37-,38+/m0/s1

InChI Key

IUUHLCBMXXGIDB-AUUUEPFHSA-N

Isomeric SMILES

C[Si](C)(C)OC1=CC=C(C=C1)[C@H]([C@@H](CC[C@@H](C2=CC=C(C=C2)F)O[Si](C)(C)C)CN3[C@H](COC3=O)C4=CC=CC=C4)NC5=CC=C(C=C5)F

Canonical SMILES

C[Si](C)(C)OC1=CC=C(C=C1)C(C(CCC(C2=CC=C(C=C2)F)O[Si](C)(C)C)CN3C(COC3=O)C4=CC=CC=C4)NC5=CC=C(C=C5)F

Origin of Product

United States

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